1,2,8-Trimethylphenanthrene
Overview
Description
Synthesis Analysis
The synthesis of alkylated phenanthrenes, including trimethylphenanthrenes, often involves complex organic reactions. A study by Budzinski et al. (1993) discusses the thermodynamic calculations on alkylated phenanthrenes, highlighting the synthesis approach for trimethylphenanthrenes by applying molecular mechanics methods to evaluate enthalpies of formation. This approach aids in predicting the presence of isomers in natural samples, significantly narrowing the scope of synthesis work required for standard compounds (Budzinski et al., 1993).
Molecular Structure Analysis
The molecular structure of 1,2,8-trimethylphenanthrene and its analogs is significantly influenced by the substitution pattern. A study by Konishi et al. (2018) on 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes reveals how substitution at the 1,8-positions leads to a distorted molecular geometry. This distortion impacts the compound's optical properties, evidenced by X-ray crystallography and theoretical calculations (Konishi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 1,2,8-trimethylphenanthrene involves various organic transformations, including Michael addition and cyclization reactions. For instance, Kimura et al. (1979) synthesized 9-(4H-cyclopenta[def]phenanthren-4-yl)-9,9′-bifluorene through Michael addition, demonstrating the compound's versatility in forming complex structures (Kimura et al., 1979).
Physical Properties Analysis
Physical properties of 1,2,8-trimethylphenanthrene, such as melting point, boiling point, and solubility, are crucial for its application in various fields. The thermodynamic calculations by Budzinski et al. (1993) provide insights into the enthalpies of formation, which are indirectly related to physical properties like stability and reactivity (Budzinski et al., 1993).
Chemical Properties Analysis
The chemical properties of 1,2,8-trimethylphenanthrene, including reactivity with other compounds and stability under various conditions, are fundamental for its applications. The synthesis and characterization studies mentioned earlier provide a foundation for understanding these properties, especially in terms of reactivity patterns and the effects of structural distortion on chemical behavior (Konishi et al., 2018).
Scientific Research Applications
Synthesizing C3-Symmetric Trimers and Analogues : It is used in the synthesis of C3-symmetric trimers, phenanthrene-, and naphthalenecarboxylic ester analogues (Iglesias et al., 2004).
Control in Reduction of Aromatic Compounds : The compound aids in controlling regiochemistry, overreduction, and bond cleavage during the metal/ammonia reduction of aromatic and polynuclear aromatic compounds (Marcinow et al., 1989).
Potential Anticancer Agent : It has potential as a lead compound in developing new anticancer agents due to its novel mechanism of action (Tóth et al., 2017).
Production of Derivatives : This compound is involved in the production of phenanthrene derivatives, naphthalene derivatives, and indene derivatives (Yoshikawa et al., 2000).
Biomarker in Paleozoic Coal and Sediment : It serves as a biomarker in Late Palaeozoic coal and sediment samples, indicating the biosynthesis of oleanane type lipids by pre-angiosperm organisms (Armstroff et al., 2006).
Geological Research : It is present in Vendian and Cambrian carbonate-shale deposits and ancient oils, assisting in identifying rock types and classifying genetically related oils (Kashirtsev et al., 2018).
Indicator in Crude Oils and Rock Extracts : The compound is used as an origin/maturity marker in crude oils and rock extracts, differentiating variations in organic matter type from the effects of thermal maturation (Budzinski et al., 1995).
Catalysis in Ethylbenzene Oxidation : It acts as an effective heterogeneous catalyst for oxidative dehydrogenation of ethylbenzene (Zhang et al., 2009).
Fluorophore in Biological Research : It represents a novel class of latent fluorophores, offering advantages over existing fluorophores in biological research (Chandran et al., 2005).
Organic Matter Maturity Indicator : It is used as an indicator of organic matter maturity in Domanik rocks (Burdel’naya & Bushnev, 2021).
properties
IUPAC Name |
1,2,8-trimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-7-8-17-15(13(11)3)10-9-14-12(2)5-4-6-16(14)17/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRSGUHNCVWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174167 | |
Record name | 1,2,8-Trimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,8-Trimethylphenanthrene | |
CAS RN |
20291-75-2 | |
Record name | 1,2,8-Trimethylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20291-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,8-Trimethylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene,2,8-trimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,8-Trimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,8-trimethylphenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,8-TRIMETHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D838QZ8UAX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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